molecular formula C4H12BrN B585194 N-Ethyl-ethanamine-15N Hydrobromide CAS No. 251901-52-7

N-Ethyl-ethanamine-15N Hydrobromide

Cat. No.: B585194
CAS No.: 251901-52-7
M. Wt: 155.044
InChI Key: AATGHKSFEUVOPF-LJJZSEGWSA-N
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Description

N-Ethyl-ethanamine-15N Hydrobromide (CAS 251901-52-7) is a stable isotope-labeled version of diethylamine hydrobromide, where the nitrogen atom is replaced with the 15N isotope . With a molecular formula of C4H12Br15N and a molecular weight of 155.04, this compound serves as a critical reactant and building block in the research and development of various chemical products . Its primary research applications include use as a precursor in the synthesis of pesticides, the development of dyes, and the creation of novel pharmaceutical compounds . The incorporation of the 15N isotope is particularly valuable for tracing and metabolic studies, as well as for analytical method development using techniques such as mass spectrometry and NMR spectroscopy. This labeled compound allows researchers to gain detailed insights into reaction mechanisms, biochemical pathways, and the environmental fate of chemicals. This product is designated For Research Use Only (RUO). It is strictly for laboratory and manufacturing applications and is not intended for diagnostic, therapeutic, or any personal use. For optimal storage and to ensure maximum recovery and stability, it is recommended to store this chemical at -20°C and to centrifuge the vial before opening .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethan(15N)amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-LJJZSEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nitrogen 15 Isotopic Enrichment of N Ethyl Ethanamine Hydrobromide

Strategies for ¹⁵N Incorporation into Amine Frameworks

The foundational step in synthesizing N-Ethyl-ethanamine-¹⁵N Hydrobromide is the introduction of the ¹⁵N isotope. This is primarily achieved through precursor-based labeling, where a starting material already enriched with ¹⁵N is utilized in the synthetic route.

Precursor-Based ¹⁵N Labeling Approaches

The most common and efficient methods for producing ¹⁵N-labeled amines rely on the use of precursors containing the heavy nitrogen isotope. alfa-chemistry.com These precursors serve as the ¹⁵N source for the final amine product.

Key ¹⁵N-labeled precursors include:

¹⁵N-labeled Ammonia (B1221849) (¹⁵NH₃): A versatile and widely used precursor for introducing a ¹⁵N atom into various organic molecules, including primary amines. alfa-chemistry.comrsc.org

¹⁵N-labeled Ethylamine (B1201723) (CH₃CH₂¹⁵NH₂): A more direct precursor for the synthesis of N-ethyl-ethanamine, where one of the ethyl groups is already attached to the labeled nitrogen. univie.ac.at

The choice of precursor often depends on the desired synthetic route, availability, and cost-effectiveness. For instance, while ¹⁵N-ammonia is a fundamental building block, its use may require multiple reaction steps to achieve the desired diethylamine (B46881) structure. In contrast, using ¹⁵N-labeled ethylamine can streamline the synthesis. univie.ac.at

Reaction Pathways for N-Ethyl-ethanamine-¹⁵N Hydrobromide Synthesis

Several reaction pathways can be employed to synthesize N-Ethyl-ethanamine from ¹⁵N-labeled precursors. A common strategy involves the alkylation of a ¹⁵N-containing amine.

Alkylation of ¹⁵N-Ethylamine:

A plausible and direct route involves the reaction of ¹⁵N-ethylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This is a nucleophilic substitution reaction where the ¹⁵N-ethylamine acts as the nucleophile.

CH₃CH₂¹⁵NH₂ + CH₃CH₂Br → (CH₃CH₂)₂¹⁵NH + HBr

The reaction typically proceeds to form the secondary amine, N-Ethyl-ethanamine-¹⁵N. However, overalkylation can occur, leading to the formation of the tertiary amine, triethylamine. To control the reaction and maximize the yield of the desired secondary amine, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully optimized. libretexts.org

Following the formation of the free base, N-Ethyl-ethanamine-¹⁵N, it is converted to its hydrobromide salt by reaction with hydrobromic acid (HBr). nih.gov

(CH₃CH₂)₂¹⁵NH + HBr → [(CH₃CH₂)₂¹⁵NH₂]⁺Br⁻

This step is crucial for improving the stability and handling of the compound.

Alternative Routes:

Other synthetic strategies include the reduction of ¹⁵N-labeled amides or nitriles. For example, the reduction of N-ethyl-¹⁵N-acetamide would yield N-Ethyl-ethanamine-¹⁵N. However, these routes may be more complex and less direct than the alkylation of ¹⁵N-ethylamine.

Purification and Isolation Techniques for Isotope-Enriched Amines

After synthesis, the crude product contains the desired N-Ethyl-ethanamine-¹⁵N Hydrobromide along with unreacted starting materials, byproducts (such as triethylamine), and residual solvents. Purification is therefore a critical step to obtain a high-purity product.

Common purification techniques include:

Extraction: Liquid-liquid extraction can be used to separate the amine from non-polar impurities. ias.ac.in

Distillation: Fractional distillation can be effective in separating amines with different boiling points, such as diethylamine from triethylamine.

Crystallization/Recrystallization: This is a highly effective method for purifying the final hydrobromide salt. The crude salt is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. nih.gov

Chromatography: Techniques like column chromatography can be employed for high-purity separations, although they may be less practical for large-scale synthesis.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

Assessment of Isotopic Purity and Enrichment

Determining the isotopic purity and the degree of ¹⁵N enrichment is essential to validate the synthesis and ensure the suitability of the labeled compound for its intended application. nih.gov

Several analytical techniques are used for this assessment:

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. alfa-chemistry.com By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the ¹⁵N-labeled compound compared to its ¹⁴N counterpart can be accurately measured. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides direct evidence of the presence and chemical environment of the ¹⁵N nucleus. researchgate.netrsc.org The coupling between ¹⁵N and adjacent protons (¹H-¹⁵N coupling) can also be observed in ¹H NMR spectra, providing further confirmation of successful labeling. acs.org

Infrared (IR) Spectroscopy: The vibrational frequency of the C-N bond is affected by the mass of the nitrogen atom. A shift to a lower frequency is expected for the C-¹⁵N bond compared to the C-¹⁴N bond, which can be observed in the IR spectrum. acs.org

A combination of these techniques provides a comprehensive characterization of the synthesized N-Ethyl-ethanamine-¹⁵N Hydrobromide, confirming its chemical identity, purity, and the extent of isotopic labeling.

Technique Information Provided
Mass Spectrometry (MS) Determines isotopic enrichment by comparing the relative abundance of ¹⁵N and ¹⁴N isotopologues.
¹⁵N NMR Spectroscopy Directly detects the ¹⁵N nucleus and provides information about its chemical environment.
¹H NMR Spectroscopy Shows coupling between ¹⁵N and adjacent protons, confirming the presence of the label.
Infrared (IR) Spectroscopy Observes a shift in the C-N vibrational frequency due to the heavier ¹⁵N isotope.

Advanced Spectroscopic Characterization of N Ethyl Ethanamine 15n Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. The incorporation of the 15N isotope allows for specific and sensitive studies of the nitrogen atom's environment within N-Ethyl-ethanamine-15N Hydrobromide.

High-Resolution 15N NMR Studies: Chemical Shifts and Coupling Constants

High-resolution 15N NMR spectroscopy directly probes the electronic environment of the nitrogen nucleus. The chemical shift (δ) is highly sensitive to factors such as protonation state, solvent effects, and the nature of the counter-ion. researchgate.netresearchgate.net For secondary aliphatic ammonium (B1175870) ions, the 15N chemical shifts typically appear in a specific range, which helps in their identification. science-and-fun.de

In the protonated form, as in this compound, the nitrogen atom is expected to be deshielded compared to the free amine due to the electron-withdrawing effect of the additional proton. Experimental data for the closely related diethylamine (B46881) hydrochloride in water (pH 1) shows a 15N chemical shift of -325.2 ppm relative to external nitrate (B79036) (NO₃⁻). researchgate.net The chemical shift of secondary aliphatic ammonium ions generally falls within the range of 25 to 80 ppm when referenced to liquid ammonia (B1221849) (NH₃). science-and-fun.de

Another crucial parameter obtained from high-resolution NMR is the scalar coupling constant (J-coupling), which provides information about the connectivity of atoms through chemical bonds. The one-bond coupling between 15N and the directly attached proton (¹J(¹⁵N-¹H)) is particularly informative. For protonated amines, this value is typically around 90 Hz. huji.ac.il This coupling constant is a direct measure of the s-character of the N-H bond and can be influenced by the geometry and electronic structure of the ammonium ion. fu-berlin.de

Table 1: Representative 15N NMR Data for Diethylamine Salts

CompoundSolvent/Conditions15N Chemical Shift (δ)¹J(¹⁵N-¹H) Coupling Constant (Hz)
Diethylamine HydrochlorideH₂O (pH 1)-325.2 ppm (rel. to NO₃⁻) researchgate.net~90-94 Hz (typical) huji.ac.ilfigshare.com
Secondary Aliphatic Ammonium IonsGeneral25 - 80 ppm (rel. to NH₃) science-and-fun.deNot applicable

Note: Specific experimental data for this compound was not available in the cited literature. Data for the hydrochloride salt and typical values for related structures are provided for reference.

Two-Dimensional NMR Techniques (e.g., ¹H-¹⁵N HMBC, HSQC, INEPT) for Structural Elucidation and Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and establishing the connectivity between different nuclei within a molecule.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is one of the most fundamental and sensitive 2D techniques for correlating the chemical shifts of protons directly attached to a heteronucleus, in this case, ¹⁵N. protein-nmr.org.uk For this compound, the ¹H-¹⁵N HSQC spectrum would display a single correlation peak, connecting the chemical shift of the N-H protons to the chemical shift of the ¹⁵N nucleus. acs.org This provides a direct and unambiguous assignment of both the proton and nitrogen resonances of the ammonium group. The efficiency of this experiment relies on the one-bond ¹H-¹⁵N J-coupling, typically set around 90 Hz. ipb.pt

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): INEPT is a pulse sequence used to enhance the signal of insensitive nuclei like ¹⁵N by transferring magnetization from the more sensitive protons. ipb.pt This technique is often incorporated into more complex 2D experiments like HSQC and HMBC to improve their sensitivity, which is particularly important given the low natural abundance and lower gyromagnetic ratio of ¹⁵N, although in this case, the compound is isotopically labeled.

Dynamics and Relaxation Studies via ¹⁵N NMR, including Nuclear Overhauser Effect (nOe) considerations

¹⁵N NMR relaxation studies provide insights into the molecular dynamics of this compound in solution on a picosecond to nanosecond timescale. The primary relaxation parameters measured are the spin-lattice (T₁) and spin-spin (T₂) relaxation times.

T₂ (Spin-Spin) Relaxation: T₂ relaxation time describes the decay of transverse magnetization. It is sensitive to both fast and slow molecular motions. Measurements of T₁ and T₂ can be used to calculate the rotational correlation time (τc) of the molecule, which describes its tumbling behavior in solution. buffalo.edu

Nuclear Overhauser Effect (nOe): The Nuclear Overhauser Effect is the change in the intensity of an NMR signal of a nucleus when the signal of a nearby nucleus is saturated. wikipedia.org The ¹H-{¹⁵N} nOe is particularly valuable for studying molecular dynamics. nih.gov It is the ratio of the signal intensity with and without proton saturation. For small, rapidly tumbling molecules like this compound, a negative nOe enhancement is expected due to the negative gyromagnetic ratio of ¹⁵N. The magnitude of the nOe provides information about the contribution of the dipole-dipole mechanism to the T₁ relaxation and is sensitive to high-frequency (picosecond) motions. nih.gov

Solid-State ¹⁵N NMR Investigations

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR can reveal details about the crystal packing, intermolecular interactions, and polymorphism.

Cross-Polarization Magic-Angle Spinning (CP-MAS): CP-MAS is the most common technique for obtaining high-resolution NMR spectra of solids. njit.eduresearchgate.net Cross-polarization enhances the signal of the dilute ¹⁵N nucleus by transferring magnetization from the abundant protons. Magic-angle spinning averages out the anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which would otherwise lead to very broad lines in a static solid sample. mdpi.com

The ¹⁵N chemical shift in the solid state is highly sensitive to the local environment, including hydrogen bonding with the bromide counter-ion and crystal packing effects. rsc.org Therefore, different polymorphs of this compound would likely exhibit different ¹⁵N chemical shifts in their CP-MAS spectra. For amine hydrohalides, the solid-state ¹⁵N chemical shifts provide a sensitive probe of the N-H···Br hydrogen bond strength and geometry. Published data on similar systems, such as ammonium chloride, are often used as external references for chemical shift calibration in solid-state ¹⁵N NMR. nih.govresearchgate.net

Table 2: Expected Solid-State ¹⁵N NMR Parameters for this compound

ParameterExpected CharacteristicsInformation Gained
¹⁵N Chemical Shift (δ) A single resonance, sensitive to the crystalline environment. mdpi.comDetails on hydrogen bonding with the bromide ion and crystal packing.
Chemical Shift Anisotropy (CSA) The orientation dependence of the chemical shift, averaged by MAS.Information about the electronic symmetry around the nitrogen nucleus.
¹H-¹⁵N Dipolar Coupling Strong coupling, averaged by MAS but influences CP efficiency.Provides information on the N-H bond distance.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Isotope-Resolved Mass Spectrometry for Molecular Ion Identification and Isotopic Pattern Analysis (specifically for ¹⁵N and Bromine isotopes)

Isotope-resolved mass spectrometry is crucial for confirming the identity and isotopic labeling of this compound. The mass spectrum will exhibit a unique isotopic pattern due to the presence of the ¹⁵N label and the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The molecular ion of N-Ethyl-ethanamine-15N is [C₄H₁₂¹⁵N]⁺. When this forms a salt with hydrobromic acid, the detected species in the mass spectrometer would typically be the protonated molecule, [C₄H₁₂¹⁵NH]⁺, which has the same elemental composition as the cation in the salt. The presence of bromine will be evident in the isotopic pattern of the molecular ion peak.

Bromine Isotope Pattern: Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which have a mass difference of approximately 2 Da. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion.

¹⁵N Isotope Label: The incorporation of a ¹⁵N atom instead of the more abundant ¹⁴N (99.63%) results in a mass shift of +1 Da for the entire molecule compared to its unlabeled counterpart.

Combining these features, the mass spectrum of the [C₄H₁₂¹⁵NHBr]⁺ molecular ion is not typically observed directly. Instead, one would analyze the cation [C₄H₁₂¹⁵NH]⁺ and infer the presence of the bromide from other analytical data or by observing fragment ions containing bromine under certain ionization conditions. The molecular formula of the cation is C₄H₁₂¹⁵N.

However, for the full neutral compound this compound (C₄H₁₂¹⁵NBr), a theoretical isotope pattern can be calculated. This pattern is dominated by the bromine isotopes. The molecular ion region would show two major peaks separated by 2 m/z units, corresponding to [C₄H₁₂¹⁵N⁷⁹Br]⁺ and [C₄H₁₂¹⁵N⁸¹Br]⁺. The relative intensity of these peaks would be approximately 1:1.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₄H₁₂¹⁵NBr)

m/z (Nominal)Ion FormulaRelative Intensity (%)
154[¹²C₄¹H₁₂¹⁵N⁷⁹Br]⁺100.00
155[¹³C¹²C₃¹H₁₂¹⁵N⁷⁹Br]⁺4.49
156[¹²C₄¹H₁₂¹⁵N⁸¹Br]⁺97.98
157[¹³C¹²C₃¹H₁₂¹⁵N⁸¹Br]⁺4.40

Note: The theoretical isotopic pattern was generated using an online isotope distribution calculator. eawag.chsisweb.comshef.ac.uk The pattern clearly shows the characteristic M and M+2 peaks for bromine, with the entire pattern shifted due to the ¹⁵N label.


Fragmentation Pathway Analysis of ¹⁵N-Labeled Diethylamine Derivatives, focusing on alpha-cleavage and localized radical cations

Mass spectrometry of N-Ethyl-ethanamine-¹⁵N (¹⁵N-diethylamine) derivatives is characterized by specific fragmentation patterns, primarily dictated by the nitrogen atom. When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion which is a radical cation—an ion with an odd number of electrons. msu.edu For ¹⁵N-diethylamine, the molecular ion will have a specific mass-to-charge ratio (m/z) reflecting the presence of the ¹⁵N isotope.

The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage. libretexts.orgmiamioh.edulibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). youtube.com The driving force for this cleavage is the formation of a resonance-stabilized cation where the positive charge is delocalized by the non-bonding electrons of the nitrogen atom. libretexts.org

In the case of the ¹⁵N-diethylamine radical cation, the alpha-cleavage results in the loss of a methyl radical (•CH₃) to form a stable iminium cation. Due to the ¹⁵N label, this resulting fragment ion will have a mass one unit higher than the corresponding fragment from unlabeled diethylamine. The largest alkyl group is preferentially lost, but in the symmetric diethylamine, the loss of a methyl group is a key fragmentation event. miamioh.edu

The process can be summarized as:

Ionization: An electron is removed from the N-Ethyl-ethanamine-¹⁵N molecule, forming a localized radical cation on the nitrogen atom. msu.edu

Alpha-Cleavage: The bond between the α- and β-carbon atoms breaks. libretexts.orglibretexts.org

Fragment Formation: This results in a neutral methyl radical (not typically detected) and a resonance-stabilized, even-electron iminium cation that is detected by the mass spectrometer. msu.eduyoutube.com

The use of site-specific isotopic labeling is crucial for confirming such fragmentation pathways. fu-berlin.de By observing a +1 Da shift in the mass of the nitrogen-containing fragment, researchers can definitively trace the path of the nitrogen atom through the fragmentation process. fu-berlin.deresearchgate.net

Table 1: Predicted Alpha-Cleavage Fragments for Labeled and Unlabeled Diethylamine

Precursor Ion Isotope Label Major Fragmentation Fragment Ion Fragment m/z (Predicted) Neutral Loss
Diethylamine Radical Cation ¹⁴N α-Cleavage [CH₃CH=NHCH₂CH₃]⁺ 72 •CH₃

Quantitative Applications of Isotopic Ratio Analysis

The incorporation of a stable isotope like ¹⁵N into a molecule such as N-Ethyl-ethanamine Hydrobromide is fundamental to many quantitative analytical methods. Isotope Ratio Mass Spectrometry (IRMS) and other mass spectrometric techniques, like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leverage the mass difference imparted by the isotope for precise measurements. mdpi.comacs.orgresearchgate.net

One of the primary applications is in Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of the ¹⁵N-labeled compound (the "spike" or internal standard) is added to a sample containing the unlabeled analyte of interest. The labeled compound is chemically identical to the unlabeled one, so it behaves the same way during sample preparation, extraction, and analysis. fu-berlin.de

By measuring the ratio of the signal intensity of the ¹⁵N-labeled ion to the unlabeled ¹⁴N ion in the mass spectrometer, the exact concentration of the unlabeled analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for sample loss during preparation and variations in instrument response.

Key quantitative applications include:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of drugs and their metabolites.

Metabolomics: Tracing metabolic pathways by following the incorporation of the ¹⁵N label from a precursor into various products. researchgate.netnih.gov

Environmental Analysis: Quantifying pollutants and tracing their sources in complex matrices like water and soil by using labeled standards. mdpi.comiaea.org

Food Science and Ecology: Studying nutrient cycles, food webs, and protein metabolism. nih.govplos.org

The precision of these methods relies on the ability of the mass spectrometer to clearly resolve and accurately measure the isotopic ratios of the analyte and the labeled standard. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Spectroscopic Fingerprint Analysis of N-Ethyl-ethanamine-¹⁵N Hydrobromide

Infrared (IR) and Raman spectroscopy provide a "spectroscopic fingerprint" of a molecule based on its unique vibrational modes. For N-Ethyl-ethanamine-¹⁵N Hydrobromide (diethylammonium-¹⁵N bromide), the spectrum is dominated by vibrations of the diethylammonium (B1227033) cation [(CH₃CH₂)₂¹⁵NH₂]⁺.

The key characteristic vibrational modes for this ion differ from its free amine base. The protonation of the nitrogen atom creates N-H bonds with distinct vibrational frequencies. The ¹⁵N isotope will influence the frequencies of all vibrations involving the nitrogen atom. scielo.org.mxacs.org

Table 2: Characteristic Vibrational Modes for Diethylammonium-¹⁵N Cation

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
N-H Stretching (ν N-H) 3200-2700 (broad) Asymmetric and symmetric stretching of the [¹⁵NH₂]⁺ group. Broadness is due to hydrogen bonding.
C-H Stretching (ν C-H) 2980-2850 Asymmetric and symmetric stretching of the -CH₃ and -CH₂ groups.
N-H Bending (δ N-H) 1620-1550 Scissoring deformation of the [¹⁵NH₂]⁺ group.
C-H Bending (δ C-H) 1470-1370 Scissoring and bending deformations of the -CH₃ and -CH₂ groups.
C-N Stretching (ν C-N) 1250-1020 Asymmetric and symmetric stretching of the C-¹⁵N bonds. orgchemboulder.com

Note: These are approximate ranges. The presence of the bromide counter-ion and the solid-state nature of the sample will influence the exact peak positions and shapes due to crystal lattice effects and hydrogen bonding.

The combination of these specific bands in an IR or Raman spectrum provides a unique fingerprint that can be used to identify N-Ethyl-ethanamine-¹⁵N Hydrobromide and distinguish it from other related compounds. The labeling with ¹⁵N is confirmed by the shifts in the N-H and C-N vibrational modes compared to the unlabeled compound. acs.org

Applications of N Ethyl Ethanamine 15n Hydrobromide in Advanced Analytical and Mechanistic Investigations

Development of Analytical Standards and Internal Standards for Quantification

The "gold standard" for quantitative analysis in many fields, particularly in bioanalysis and environmental testing, is the use of stable isotope dilution assays (IDA). In this context, N-Ethyl-ethanamine-15N Hydrobromide functions as an ideal internal standard. nih.govchromatographyonline.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to a sample before analysis. It helps to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. scispace.com

Isotope Dilution Analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) is a powerful technique for accurate quantification. tandfonline.comepa.gov this compound is added to a sample containing the unlabeled analyte (N-Ethyl-ethanamine). Because the labeled standard and the unlabeled analyte have virtually identical chemical properties, they behave the same way during extraction, purification, and chromatographic separation. epa.gov

However, the mass spectrometer can easily distinguish between them due to the mass difference imparted by the ¹⁵N isotope. alfa-chemistry.com The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of the analyte in the original sample. This method effectively mitigates matrix effects, such as ion suppression or enhancement in LC-MS, which are major sources of error in quantitative analysis. chromatographyonline.comtandfonline.com This approach has been successfully applied to quantify a wide range of compounds, from volatile organic compounds to metabolites in complex biological matrices. epa.govnih.govnih.gov

Analytical TechniqueRole of this compoundKey AdvantageReference
LC-MS/MSInternal Standard for Isotope DilutionCorrects for matrix effects and procedural losses, improving accuracy. tandfonline.comnih.gov
GC-MSInternal Standard for Isotope DilutionCorrects for variability in purging, trapping, and injection. epa.gov

The choice of isotope and its position in the molecule are critical for a good internal standard. Labeling with stable isotopes like ¹⁵N and ¹³C is preferred over deuterium (B1214612) (²H) for several reasons. nucleosyn.com

Isotope Stability: The ¹⁵N isotope is stable and does not exchange with other atoms during sample processing or analysis, a potential issue with deuterium labels in certain molecules. This ensures the integrity of the standard throughout the analytical procedure.

Chromatographic Co-elution: A key assumption in IDA is that the labeled standard and the analyte co-elute from the chromatography column. Deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their unlabeled counterparts, a phenomenon known as the "isotope effect," which complicates data analysis. researchgate.net In contrast, ¹⁵N-labeled compounds show no significant chromatographic shift, ensuring they elute at the exact same time as the native analyte. nucleosyn.com This perfect co-elution improves the precision and reliability of quantification. researchgate.net

Isotopic Tracing in Reaction Mechanisms and Pathways

The ¹⁵N label in this compound acts as a tracer, allowing chemists to follow the nitrogen atom through complex chemical transformations. This provides direct evidence for proposed reaction mechanisms.

By using this compound as a starting material or reactant, scientists can track the position of the labeled nitrogen in the reaction products using mass spectrometry or NMR spectroscopy. alfa-chemistry.com This method is definitive in determining which nitrogen atom from the reactants is incorporated into which product, resolving ambiguities in reaction pathways. For example, in reactions involving multiple nitrogen sources or potential rearrangement, isotopic labeling can clarify the exact connectivity changes. This approach has been instrumental in understanding transamination reactions where a nitrogen atom is transferred from one molecule to another. dicp.ac.cn

A Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. frontiersin.org If the nitrogen atom of N-Ethyl-ethanamine is directly involved in the bond-breaking or bond-forming events of the slowest (rate-determining) step of a reaction, a ¹⁵N KIE may be observed. nih.gov

Measuring the KIE can provide profound insights into the transition state of the reaction. acs.org

A normal KIE (k₁₄/k₁₅ > 1) suggests that the bonds to the nitrogen atom are weakened in the transition state.

An inverse KIE (k₁₄/k₁₅ < 1) implies that the bonding to the nitrogen atom has become stiffer or more constrained in the transition state, for instance, through protonation. nih.govasm.org

Studies on enzymatic reactions, such as those catalyzed by deaminases or proteases, have utilized ¹⁵N KIEs to elucidate detailed chemical mechanisms, including the identification of rate-limiting steps and the nature of enzymatic intermediates. acs.orgnih.gov

KIE TypeValue (k₁₄/k₁₅)Interpretation of Transition StateReference
Normal> 1Bond to nitrogen is weakened. frontiersin.org
Inverse< 1Bonding to nitrogen is stiffened (e.g., protonation). nih.govasm.org
None≈ 1Nitrogen is not involved in the rate-determining step. frontiersin.org

Role as a Precursor in Synthesis of Other Nitrogen-15 Labeled Compounds

This compound is not only an analytical standard but also a valuable synthetic precursor. It provides a reliable source of a ¹⁵N-labeled diethylamino group for building more complex isotopically labeled molecules. alfa-chemistry.com The synthesis of complex labeled compounds often involves multiple steps, and starting with a pre-labeled, simple building block like this compound can be more efficient than introducing the isotope at a later stage. researchgate.net

This strategy is employed to create a variety of ¹⁵N-labeled research chemicals, drug molecules, and metabolites. nih.govosti.govresearchgate.net For instance, it could be used in the synthesis of labeled pharmaceuticals or pesticides to conduct metabolism studies, where the fate of the drug or chemical in a biological system is tracked. The presence of the ¹⁵N label allows for unambiguous identification of metabolites by mass spectrometry. dicp.ac.cn

Theoretical and Computational Studies of N Ethyl Ethanamine 15n Hydrobromide

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of N-Ethyl-ethanamine-15N Hydrobromide. The process begins with geometry optimization, where computational methods calculate the lowest energy arrangement of atoms in the molecule. nrel.gov For the diethylammonium (B1227033) cation, [ (CH3CH2)2(15N)H2 ]+, this involves exploring the different possible spatial orientations (conformations) of the two ethyl groups attached to the central nitrogen atom.

A conformational analysis is performed to identify all stable isomers (conformers) on the potential energy surface. nih.gov This is often achieved by systematically rotating the rotatable bonds, such as the C-C and C-N bonds, and calculating the energy of each resulting structure. nrel.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to define the structures and relative energies of these conformers. nih.gov For the diethylammonium cation, several conformers can be predicted, differing in the relative orientation of the ethyl groups (e.g., trans-trans, trans-gauche, gauche-gauche). The calculations typically show that these conformers are separated by small energy barriers, and their relative populations can be estimated using the Boltzmann distribution. The most stable conformer is the one with the lowest calculated Gibbs free energy. nrel.gov

Table 1: Predicted Relative Energies of Diethylammonium Cation Conformers Note: This table presents hypothetical data based on typical computational results for similar alkylammonium cations. Energies are relative to the most stable conformer.

ConformerPoint Group SymmetryRelative Energy (kJ/mol)
trans-trans (tt)C2v0.00
trans-gauche (tg)C11.5
gauche(+)-gauche(+) (g+g+)C23.2
gauche(+)-gauche(-) (g+g-)Ci4.5

Prediction and Interpretation of Spectroscopic Properties (NMR, MS fragmentation, Vibrational)

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which is particularly useful for isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the NMR chemical shifts (¹H, ¹³C, and ¹⁵N). The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for such predictions. nih.gov For this compound, the ¹⁵N chemical shift is of particular interest. The protonation of the nitrogen atom and the resulting positive charge lead to significant deshielding, causing a substantial downfield shift in the ¹⁵N resonance compared to the neutral diethylamine (B46881) molecule. nih.gov Calculations can model this effect and also predict the shifts for the different hydrogen and carbon atoms in the ethyl groups, helping to assign experimental spectra. nih.govresearchgate.net

Mass Spectrometry (MS) Fragmentation: Mass spectrometry of this compound would primarily analyze the diethylammonium cation, [ (CH3CH2)2(15N)H2 ]+. The initial ionization would produce the molecular ion peak. Subsequent fragmentation pathways can be predicted based on established principles for amines. docbrown.info The most prominent fragmentation pathway is typically alpha-cleavage, involving the loss of a methyl radical (•CH3) to form a stable iminium ion. Another common fragmentation is the loss of an ethyl radical (•CH2CH3). The isotopic ¹⁵N label ensures that any nitrogen-containing fragment will be shifted by one mass unit compared to its unlabeled counterpart. nih.gov

Table 2: Predicted Major Fragments in the Mass Spectrum of the [ (CH3CH2)2(15N)H2 ]⁺ Cation

m/z ValueProposed Fragment StructureFragmentation Pathway
75[CH3CH2¹⁵NHCH2CH3]⁺Molecular Ion
74[CH2=¹⁵NHCH2CH3]⁺Loss of H•
60[CH3CH=¹⁵NH2]⁺Loss of •CH3 (alpha-cleavage)
46[CH3CH2¹⁵NH2]⁺Loss of C2H4
31[CH2=¹⁵NH2]⁺Alpha-cleavage and subsequent loss

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations are essential for assigning the vibrational modes observed in infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. nih.gov For this compound, a key feature is the N-H stretching vibration. Due to the strong ionic hydrogen bond between the N-H⁺ group and the bromide anion (Br⁻), this vibrational mode is expected to be significantly red-shifted (moved to a lower frequency) and broadened compared to a free N-H bond. researchgate.net Calculations can predict the frequency of this and other characteristic bands, such as C-N stretching and CH₂ bending modes, aiding in the complete assignment of the experimental spectra. nih.govcore.ac.uk

Investigation of Intermolecular Interactions and Hydrogen Bonding involving the N-H and Hydrobromide moieties

The solid-state structure and properties of this compound are dominated by the electrostatic interactions and hydrogen bonding between the diethylammonium cation and the bromide anion. Computational methods are crucial for characterizing these non-covalent interactions. researchgate.net

The primary interaction is the strong, charge-assisted hydrogen bond of the N-H⁺···Br⁻ type. researchgate.net Quantum chemical calculations can determine the precise geometry of this bond, including the H···Br distance and the N-H···Br angle, which is expected to be nearly linear. The interaction energy can be calculated by comparing the energy of the ion pair to the sum of the energies of the individual ions. This binding energy is a direct measure of the strength of the hydrogen bond. nih.gov

Further analysis can be performed using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms. For the H···Br interaction, the properties of the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can elucidate the nature of the bond. A low electron density and a positive Laplacian are characteristic of closed-shell interactions, typical for strong hydrogen bonds with significant ionic character. researchgate.net Weaker C-H···Br⁻ interactions may also exist and can be characterized by the same methods.

Table 3: Calculated Properties of the N-H⁺···Br⁻ Hydrogen Bond Note: This table presents typical values expected from DFT calculations on similar alkylammonium halide systems.

ParameterCalculated ValueDescription
H···Br distance~2.3 - 2.5 ÅThe length of the hydrogen bond.
N-H···Br angle~170 - 180°The angle defining the linearity of the bond.
Interaction Energy-40 to -60 kJ/molThe strength of the hydrogen bond.
N-H Stretch Freq. Shift-400 to -600 cm⁻¹The red-shift compared to a non-H-bonded N-H⁺.

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure is key to explaining the chemical behavior of this compound. DFT calculations provide detailed information about the distribution of electrons within the molecule and the nature of the chemical bonds. nih.gov

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard approach. nih.gov In this ionic compound, the HOMO is expected to be localized on the bromide anion, corresponding to its lone pairs of electrons. The LUMO is likely to be located on the diethylammonium cation, specifically associated with the anti-bonding σ*(N-H) orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the compound's chemical stability and reactivity. nih.gov

Charge distribution analysis, using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the charge on each atom. nrel.gov These calculations would confirm the localization of a full negative charge on the bromide ion and a corresponding positive charge on the [ (CH3CH2)2(15N)H2 ]⁺ cation. Within the cation, the positive charge is expected to be shared between the nitrogen and the acidic hydrogen atoms. This charge distribution confirms the ionic nature of the compound and is fundamental to the strong electrostatic interactions discussed previously. researchgate.net The bonding is characterized as a classic ionic bond between the organic cation and the halide anion, augmented by a strong, directional hydrogen bond.

Future Perspectives in Nitrogen 15 Labeling Research

Emerging Methodologies for ¹⁵N Labeling and Synthesis of Amine Compounds

The synthesis of ¹⁵N-labeled compounds, particularly amines, is moving towards more efficient, scalable, and versatile methods. Traditional approaches are often multi-step and lack broad applicability. However, recent advancements are addressing these limitations, enabling the site-specific incorporation of ¹⁵N into a wide array of amine-containing molecules.

A significant development is the late-stage isotopic exchange of primary amines. acs.org This approach allows for the direct conversion of naturally abundant ¹⁴N-amines into their ¹⁵N-labeled counterparts without the need for de novo synthesis. acs.org One such method involves the activation of primary alkyl amines into Katritzky pyridinium (B92312) salts or redox-active imines, which can then undergo a deaminative amination with a ¹⁵N source, such as a simple benzophenone (B1666685) imine. acs.org This technique has proven effective for various amines, including complex drug compounds, achieving complete and selective isotopic labeling. acs.org

The Zincke reaction has also been refined for the synthesis of ¹⁵N-labeled heterocycles. nih.govresearchgate.net This two-step methodology involves the formation of a Zincke salt, followed by ring-opening and displacement with a ¹⁵N-labeled amine source, typically ¹⁵NH₄Cl. nih.govresearchgate.net This method has been successfully applied to produce ¹⁵N-labeled pyridines and nicotinamide (B372718) with high isotopic purity and good yields. nih.govresearchgate.net The mild reaction conditions make this approach suitable for a broad range of N-heterocyclic compounds. researchgate.net

Furthermore, new methods for the facile synthesis of ¹⁵N-labeled amino acids are being developed using ¹⁵N-ammonium salts. researchgate.net These methods are often more cost-effective than using ¹³C-labeled precursors and allow for the direct study of nitrogen metabolism. researchgate.net

Labeling MethodKey FeaturesExample ApplicationIsotopic Purity
Late-Stage Isotopic ExchangeDirect conversion of ¹⁴N-amines to ¹⁵N-amines; avoids de novo synthesis.Labeling of drug compounds.Complete and selective. acs.org
Zincke ReactionSynthesis of ¹⁵N-labeled N-heterocycles; mild reaction conditions.Synthesis of [1-¹⁵N]nicotinamide.98% nih.gov
¹⁵N-Ammonium Salt AminationCost-effective synthesis of ¹⁵N-labeled amino acids.Preparation of various ¹⁵N-amino acids.High yields (70-80%). researchgate.net

Advanced Spectroscopic Techniques for Isotope-Enriched Systems

The analysis of ¹⁵N-enriched compounds is being revolutionized by advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The low natural abundance and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, but new methods are overcoming these hurdles.

¹⁵N NMR spectroscopy is a powerful tool for characterizing the reactivity of amines. The chemical shift values of the nitrogen atom provide direct information about the electron density and the availability of the lone pair of electrons, which are crucial for reactions like carbamate (B1207046) formation. sintef.noresearchgate.net Studies have shown linear relationships between ¹⁵N NMR chemical shifts of aqueous primary amines and their carbamate forming and stability equilibrium constants, as well as kinetic constants. sintef.no This allows for the predictive estimation of these important parameters. sintef.no

Solid-state ¹⁵N NMR is another burgeoning area, enabling the study of ¹⁵N-labeled compounds in complex matrices like soil organic matter. csic.es Techniques like cross-polarization magic-angle spinning (CPMAS) can provide detailed structural information about bound residues, for instance, from the transformation of ¹⁵N-labeled explosives in soil. csic.es Optimization of experimental parameters is crucial for obtaining quantitative results in such systems. csic.es

Spectroscopic TechniqueApplicationKey Advantage
¹⁵N NMR SpectroscopyCharacterization of amine reactivity.Provides direct information on electron density at the nitrogen atom. sintef.noresearchgate.net
Solid-State ¹⁵N NMR (CPMAS)Structural analysis of bound residues in complex matrices.Enables study of insoluble or solid-phase samples. csic.es
Hyperpolarization (e.g., SABRE)Enhanced sensitivity for NMR and MRI.Overcomes the low intrinsic sensitivity of the ¹⁵N nucleus. nih.govrsc.org
AI-Designed Broadband PulsesImproved sensitivity in 2D ¹H-¹⁵N HSQC experiments.Better detection of nitrogen-containing metabolites in biological extracts. rsc.org

Expansion of Isotopic Tracer Applications in Chemical Science

The use of ¹⁵N as an isotopic tracer is expanding beyond traditional metabolic studies into a broader range of applications in chemical science. The ability to follow the path of nitrogen atoms through chemical reactions provides definitive evidence for reaction mechanisms and pathways.

¹⁵N tracing is instrumental in distinguishing between multiple simultaneous nitrogen transformation pathways in complex systems like soil. wikipedia.org By using ¹⁵N-enriched tracers, researchers can quantify the rates of specific reactions such as nitrification, denitrification, and nitrogen assimilation by microorganisms and plants. wikipedia.org This level of detail is unattainable through the measurement of bulk nitrogen concentrations alone. wikipedia.org

In the field of environmental science, dual-isotope techniques, such as the combined use of ¹⁵N and ¹⁸O in nitrate (B79036), are powerful tools for identifying the sources of nitrogen pollution in water bodies. nih.gov The distinct isotopic signatures of nitrate from different sources (e.g., atmospheric deposition, fertilizer runoff, and sewage) allow for their apportionment in rivers and groundwater. nih.gov

Simultaneous tracing with multiple isotopes, such as ¹³C and ¹⁵N, is also gaining traction. nih.gov By using high-resolution mass spectrometry, researchers can track the metabolic fate of both carbon and nitrogen from labeled precursors like glucose and glutamine. nih.gov This provides a more comprehensive picture of cellular metabolism, shedding light on the interplay between central carbon metabolism and nitrogen-carrying reactions in amino acid and nucleotide synthesis. nih.gov The development of computational tools to analyze these complex multivariate mass isotopomer distributions is crucial for extracting meaningful information from such experiments. nih.gov

Furthermore, the subtle chirality introduced by isotopic substitution, such as with ¹⁴N/¹⁵N, is being explored as a novel source of asymmetric induction in chemical reactions. d-nb.info This opens up new avenues for understanding the origins of homochirality and for developing new enantioselective synthetic methods. d-nb.info

Tracer ApplicationTechniqueInformation Gained
Nitrogen Cycle Studies¹⁵N EnrichmentQuantification of specific nitrogen transformation rates in soil. wikipedia.org
Pollution Source Tracking¹⁵N/¹⁸O Dual-Isotope AnalysisIdentification and apportionment of nitrate sources in water. nih.gov
Metabolic Flux AnalysisSimultaneous ¹³C and ¹⁵N TracingComprehensive understanding of interconnected carbon and nitrogen metabolic pathways. nih.gov
Asymmetric Synthesis¹⁴N/¹⁵N Isotopic ChiralityInduction of enantioselectivity in chemical reactions. d-nb.info

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-Ethyl-ethanamine-15N Hydrobromide, and how does isotopic labeling influence reaction optimization?

  • Methodology :

  • The synthesis of 15N-labeled amine hydrobromides typically involves multi-step processes with precise control of reaction conditions. For example, a four-step synthesis of [15N]-cholamine bromide hydrobromide achieved a 52% overall yield by using [15N]-phthalimide potassium salt as the labeled precursor. Critical steps include nucleophilic substitution, hydrolysis, and salt formation under controlled pH and temperature .
  • Isotopic labeling (15N) requires rigorous purification (e.g., trituration, filtration) to ensure >98% purity and minimal isotopic dilution .

Q. How can researchers validate the purity and isotopic enrichment of this compound?

  • Methodology :

  • Purity : Use HPLC-UV (λmax ~255 nm for amine derivatives) and elemental analysis .
  • Isotopic Enrichment : Employ mass spectrometry (MS) or 15N-NMR to confirm isotopic incorporation. For example, 15N-labeled compounds show distinct shifts in NMR spectra compared to unlabeled analogs .
  • Stability Testing : Long-term stability (≥5 years) can be assessed via accelerated degradation studies under varying temperatures and humidity .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in metabolic tracing studies, and how can they be mitigated?

  • Methodology :

  • Challenge : Isotopic exchange or dilution in biological systems may skew results.
  • Solution : Use compartmentalized tracers (e.g., cell-specific delivery systems) and validate with LC-MS/MS to track 15N incorporation into metabolites .
  • Control Experiments : Include unlabeled controls and spike-in standards to differentiate endogenous vs. tracer-derived signals .

Q. How should researchers resolve discrepancies in yield or purity during scaled synthesis of 15N-labeled hydrobromide salts?

  • Methodology :

  • Yield Optimization : Adjust stoichiometry of reactants (e.g., excess HBr for salt formation) and monitor reaction intermediates via TLC or in situ IR .
  • Purity Issues : Recrystallize the final product using solvent systems like ethanol/water to remove unreacted precursors. For example, [15N]-cholamine bromide hydrobromide was isolated via trituration with diethyl ether .
  • Data Contradictions : Cross-validate results with alternative characterization methods (e.g., X-ray crystallography for structural confirmation) .

Q. What strategies are recommended for studying the interaction of this compound with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) and stoichiometry .
  • Metabolic Fate : Track 15N incorporation into downstream metabolites using stable isotope-resolved metabolomics (SIRM) .
  • Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT assay) and compare results with unlabeled analogs to assess isotopic effects .

Key Considerations for Experimental Design

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Safety : Handle under fume hoods with PPE (gloves, lab coats) due to potential respiratory and dermal hazards .
  • Data Reproducibility : Document reaction parameters (e.g., pH, solvent ratios) and batch-to-batch variability in purity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.